molecular formula C12H10O4 B11884866 Ethyl 2-oxo-2H-chromene-7-carboxylate

Ethyl 2-oxo-2H-chromene-7-carboxylate

Cat. No.: B11884866
M. Wt: 218.20 g/mol
InChI Key: ZRYVSIZBKNUHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2H-chromene-7-carboxylate: is a derivative of coumarin, a class of organic compounds known for their diverse biological activities. Coumarins are naturally occurring lactones first derived from Tonka beans in 1820. This compound is a valuable oxygen-containing heterocycle widely used in various fields, including medicinal chemistry, due to its significant pharmacological properties .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-oxo-2H-chromene-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic organic chemistry .

Biological Activity

Ethyl 2-oxo-2H-chromene-7-carboxylate (CAS Number: 6093-71-6) is a compound belonging to the chromene family, which is known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC12H10O5
Molecular Weight234.205 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point448.3 ± 45.0 °C
Melting Point170.0 to 174.0 °C
Flash Point178.7 ± 22.2 °C

This compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity :
    • It irreversibly inhibits phospholipase A2 (sPLA2) from Crotalus durissus ruruima venom with an IC50 of 3.1±0.063.1\pm 0.06 nmol, indicating strong potential as an anti-inflammatory agent .
  • Antimicrobial Activity :
    • The compound has demonstrated significant antimicrobial properties against various pathogens. In a study, derivatives of chromenes were evaluated for their antimicrobial activity, showing promising results against bacteria and fungi .
  • Cell Growth Inhibition :
    • This compound has been reported to inhibit the growth of HeLa cells with a GI50 value of 2.72.7 µM, suggesting potential applications in cancer therapy .

Antimicrobial Studies

In vitro studies have shown that derivatives of this compound possess significant antibacterial activity. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.220.22 to 0.250.25 μg/mL against various bacterial strains, indicating their effectiveness .

Case Studies

  • Study on Phospholipase A2 Inhibition :
    • A detailed investigation into the inhibition of sPLA2 revealed that this compound could serve as a lead compound for developing anti-inflammatory drugs due to its potent inhibitory effects .
  • Anticancer Potential :
    • Research has indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 2-oxochromene-7-carboxylate

InChI

InChI=1S/C12H10O4/c1-2-15-12(14)9-4-3-8-5-6-11(13)16-10(8)7-9/h3-7H,2H2,1H3

InChI Key

ZRYVSIZBKNUHLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.